molecular formula C7H5BF2O4 B060524 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid CAS No. 190903-71-0

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

Cat. No. B060524
M. Wt: 201.92 g/mol
InChI Key: OTTIPUIRDXSIBG-UHFFFAOYSA-N
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Description

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It has the molecular formula C7H5BF2O4 .


Synthesis Analysis

The synthesis of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid involves the use of raw materials like 5-Bromo-2,2-difluorobenzodioxole and Triisopropyl borate .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid can be represented by the SMILES string OB(O)c1ccc2OC(F)(F)Oc2c1 .

Scientific Research Applications

Boronic acids and their derivatives, including 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid, play a pivotal role in various fields of scientific research. These compounds have been extensively studied for their unique chemical properties, which make them valuable for applications ranging from material science to medicinal chemistry. This discussion highlights the diverse scientific research applications of 2,2-difluoro-benzo[1,3]dioxole-5-boronic acid and related compounds, excluding information related to drug use, dosage, and side effects.

Applications in Organic Optoelectronics

Boron-dipyrrin-based materials, closely related to boronic acids, have been recognized for their applications in organic optoelectronics, specifically in organic light-emitting diodes (OLEDs). These compounds are integral in the development of 'metal-free' infrared emitters, contributing significantly to the advancement of OLED technology. The incorporation of boronic acid derivatives into OLEDs has opened new avenues for the creation of efficient, tunable, and environmentally friendly optoelectronic devices (Squeo & Pasini, 2020).

Therapeutic Applications and Medicinal Chemistry

Benzoxaborole derivatives, another class of compounds closely related to boronic acids, have found extensive applications in medicinal chemistry. These compounds have been instrumental in the discovery of new classes of antibacterial, antifungal, antiprotozoal, and antiviral agents. Their unique mechanism of action, attributed to the electron-deficient nature of the boron atom, makes benzoxaboroles promising candidates for drug development. The versatility and drug-like properties of benzoxaboroles highlight their significance in the pharmaceutical industry (Nocentini, Supuran, & Winum, 2018).

Electrochemical Biosensors

The development of electrochemical biosensors has been significantly enhanced by the use of ferroceneboronic acid and its derivatives. These compounds combine a boronic acid moiety with an electrochemically active part, enabling the selective detection of sugars, glycated hemoglobin, and fluoride ions. Ferroceneboronic acid-based sensors offer a non-enzymatic approach to glucose sensing and have potential applications in monitoring blood glucose levels and detecting other biomolecules (Wang, Takahashi, Du, & Anzai, 2014).

Environmental Remediation

Boronic acids and their derivatives have been explored for their potential in environmental remediation, particularly in the removal of boron from seawater in desalination processes. The ability of boronic acid-functionalized reverse osmosis membranes to selectively remove boron highlights their importance in ensuring the safety of drinking water obtained from seawater desalination (Tu, Nghiem, & Chivas, 2010).

Safety And Hazards

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include wearing protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-7(10)13-5-2-1-4(8(11)12)3-6(5)14-7/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTIPUIRDXSIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(O2)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590183
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid

CAS RN

190903-71-0
Record name B-(2,2-Difluoro-1,3-benzodioxol-5-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190903-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.5M tert-butyllithium in pentane (130 mL, 195 mmol) in diethyl ether (500 mL) at −78° C. was treated with 5-bromo-2,2-difluoro-1,3-benzodioxole (18 g, 76 mmol) in diethyl ether (80 mL), stirred for 1 hour, treated with triisopropylborate (37 mL, 160 mmol), warmed to room temperature over 1 hour, poured into 4M NaOH (700 mL), stirred for 15 minutes, cooled, adjusted to pH 1 with concentrated HCl, and extracted with ethyl acetate. The extract was washed with brine, dried (Na2SO4), filtered, and concentrated to provide 14.7 g (95%) of the desired product. 1H NMR (DMSO-d6) δ 7.75 (m, 1H), 7.66 (m, 1H), 7.51 (m, 1H), 7.39 (m, 1H), 7.30 (m, 1H).
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130 mL
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18 g
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500 mL
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80 mL
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37 mL
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700 mL
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95%

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-2,2-difluorobenzodioxole (1.18 g, 4.97 mmol) in anhydrous diethyl ether (8 mL) at −78° C. was treated with 2.5M n-BuLi in hexane (2.4 mL, 5.97 mmol), stirred for 1 hour, and treated with triisopropyl borate (1.5 mL, 6.46 mmol). The mixture was slowly warmed to room temperature and stirred for about 18 hours. The reaction was quenched with saturated NH4Cl/10% HCl and extracted with ethyl acetate. The combined extracts were dried (MgSO4), filtered, and concentrated. The concentrate was used directly without further purification. 1H NMR (CD3OD) δ 7.26-7.11 (m, 3H).
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1.18 g
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2.4 mL
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1.5 mL
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Synthesis routes and methods III

Procedure details

A solution of the title compound of Step A (15 g, 63 mmol) in tetrahydrofuran (approximately 200 mL) was cooled to -78° C. under a nitrogen atmosphere. A solution of n-butyllithium (40 mL of a 1.6M solution in hexanes) was added dropwise while maintaining the reaction temperature below -55° C. The reaction mixture was stirred at -78° C. for 20 min before a solution of triisopropylborate (29.4 mL, 127 mmol) in tetrahydrofuran (approximately 50 mL) was added dropwise over 30 min. The reaction was allowed to come to room temperature while stirring for 5 h. The reaction mixture was then partitioned between diethyl ether and 1M hydrochloric acid solution. The organic layer was separated, dried (MgSO4), filtered, and concentrated under reduced pressure to afford the title compound of Step B as a brown oil (15 g) which was used without further purification.
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15 g
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200 mL
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solution
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hexanes
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50 mL
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